REACTION_SMILES
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[CH3:19][C:20](=[O:21])[OH:22].[CH3:5][C:6]([CH3:7])([CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])[OH:13].[Cl:1][CH2:2][C:3]#[N:4].[S:14]([OH:15])(=[O:16])(=[O:17])[OH:18]>>[Cl:1][CH2:2][C:3]([NH:4][C:6]([CH3:5])([CH3:7])[CH2:8][CH2:9][CH2:10][CH2:11][CH3:12])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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N#CCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(O)O
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Name
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Type
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product
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Smiles
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CCCCCC(C)(C)NC(=O)CCl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |